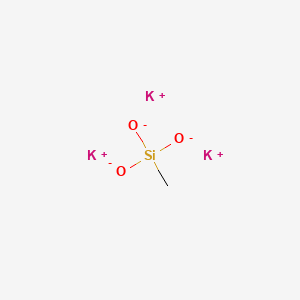

Silanetriol, 1-methyl-, potassium salt (1:3)

Overview

Description

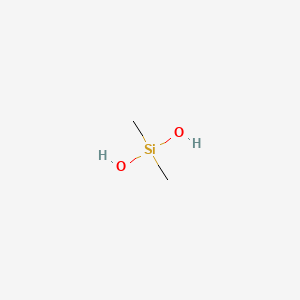

“Silanetriol, 1-methyl-, potassium salt (1:3)” is an organic salt that conforms to the formula: K3(CH3O3Si) . It is also known as potassium methylsilanetriolate . The molecular formula is CH3K3O3Si and the molecular weight is 208.413 .

Synthesis Analysis

The synthesis of monomethylsilanetriol originates from an alkaline solution of potassium methyl silanetriolate. This solution is reacted, and the pH is neutralized with phosphoric acid, leading to the formation of methyl silanetriol .Molecular Structure Analysis

The molecular structure of “Silanetriol, 1-methyl-, potassium salt (1:3)” is represented by the formula CH3K3O3Si . The average mass is 133.240 Da and the monoisotopic mass is 132.972321 Da .Scientific Research Applications

Thermal Stability in Polymer Composites

Silanetriols, including methyltrimethoxy silane, have been studied for their effects on the thermal stability of polymer composites. In research conducted by Jiang and Tjong (1999), methyltrimethoxy silane was used as a coupling agent in polycarbonate and potassium titanate whisker composites. The study found that the presence of methyltrimethoxy silane had little influence on the thermal stability of polycarbonate but showed a synergistic effect with potassium titanate in degrading polycarbonate during compounding, indicating its potential application in modifying the thermal properties of polymer composites (Jiang & Tjong, 1999).

Metalloprotease Inhibition

Silanetriols have also been explored as inhibitors for metalloprotease enzymes such as angiotensin-converting enzyme (ACE). A study by Mutahi et al. (2002) synthesized polypeptide mimics with central methylsilanol or silanediol groups and evaluated their effectiveness as ACE inhibitors. The silanediol tripeptide mimics showed significant inhibitory activity, suggesting silanetriols' potential as biochemical tools or therapeutic agents (Mutahi et al., 2002).

Silicon-Based Electrolyte Solvents

In the field of energy storage, novel silane compounds, including those related to silanetriols, have been used as electrolyte solvents in lithium-ion batteries. Research by Amine et al. (2006) introduced silane molecules that can dissolve lithium salts and provide good passivation films on graphite anodes, demonstrating their utility in enhancing lithium-ion battery performance (Amine et al., 2006).

Preservation of Aged Papers

Potassium methyl siliconate, a compound related to silanetriol derivatives, has been investigated for the preservation of aged paper documents. The treatment with potassium methyl siliconate was found to enhance the mechanical properties of paper by interacting with cellulose fibers, indicating its potential in conservation efforts (Zhang, Zhang, & Shang, 2015).

Corrosion Protection and Concrete Coatings

Silane and methyl-methacrylate based nanocomposites, including those utilizing silanetriol chemistry, have been explored for their effectiveness as coatings for concrete exposed to harsh environments. These coatings enhance the barrier properties of concrete, mitigating physical salt attack and salt-frost scaling, which is crucial for the durability of concrete structures (Sakr & Bassuoni, 2021).

Mechanism of Action

Target of Action

Potassium methylsilanetriolate primarily targets surfaces such as glass, metals, and masonry. Its silanol groups (Si-OH) allow it to bond effectively to these surfaces, enhancing properties like water repellency and durability .

Mode of Action

The compound interacts with its targets through the formation of strong chemical bonds between the silanol groups and the hydroxyl groups present on the surface of materials. This interaction results in the modification of the surface properties, making them more hydrophobic and resistant to environmental degradation .

Biochemical Pathways

These agents form a siloxane network on the surface, which can further react with other silanol groups, creating a stable and durable coating .

Pharmacokinetics

If ingested or exposed to biological tissues, it would likely undergo hydrolysis, forming silanetriol and potassium ions, which are then excreted .

Result of Action

The molecular effect of potassium methylsilanetriolate’s action is the formation of a hydrophobic layer on treated surfaces. This layer prevents water penetration and enhances the material’s resistance to environmental factors such as UV radiation and chemical exposure. On a cellular level, if exposure occurs, it can cause irritation or corrosion due to its alkaline nature .

Action Environment

Environmental factors such as pH, temperature, and humidity can influence the efficacy and stability of potassium methylsilanetriolate. It is most stable in an aqueous solution and under neutral to slightly alkaline conditions. High temperatures and extreme pH levels can lead to the degradation of the compound, reducing its effectiveness .

Potassium methylsilanetriolate is a versatile compound with significant applications in surface treatment and protection. Its ability to form strong bonds with various materials makes it invaluable in enhancing the durability and longevity of treated surfaces.

Biochemical Analysis

Biochemical Properties

The biochemical properties of Potassium methylsilanetriolate are not fully understood due to limited research. It is known that it plays a role in various biochemical reactions. For instance, it is used as an intermediate in the production of other chemicals in an industrial setting under highly controlled conditions

Cellular Effects

It is used to modify the surface of a wide range of materials in non-metal surface treatment . In coatings and paints, Potassium methylsilanetriolate is combined with water glass (potassium silicate), minerals, and other fillers

Temporal Effects in Laboratory Settings

It is known that the substance is consumed in use and it is expected that no residual unreacted material will be present in the final treated articles

Metabolic Pathways

It is known that it is used as an intermediate in the production of other chemicals

Properties

IUPAC Name |

tripotassium;methyl(trioxido)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3O3Si.3K/c1-5(2,3)4;;;/h1H3;;;/q-3;3*+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAEHYLMDLZKQTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]([O-])([O-])[O-].[K+].[K+].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3K3O3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20890900 | |

| Record name | Silanetriol, 1-methyl-, potassium salt (1:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20890900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65351-55-5, 31795-24-1 | |

| Record name | Tripotassium methylsilanetriolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065351555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silanetriol, 1-methyl-, potassium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silanetriol, 1-methyl-, potassium salt (1:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20890900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium methylsilanetriolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.174 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tripotassium methylsilanetriolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.720 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIPOTASSIUM METHYLSILANETRIOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SK6ZR3TFP8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(7-Methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B3423685.png)

![[1,1'-Biphenyl]-2,3'-diol](/img/structure/B3423773.png)